N-(1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide
Description
N-(1-{1-[(4-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a benzodiazole-derived compound featuring a 4-methylbenzyl group at the N1 position of the benzodiazole core and an ethylacetamide substituent at the C2 position. This structure combines a rigid aromatic heterocycle with a flexible acetamide side chain, which may influence its pharmacokinetic properties and binding interactions.
Properties
IUPAC Name |
N-[1-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-13-8-10-16(11-9-13)12-22-18-7-5-4-6-17(18)21-19(22)14(2)20-15(3)23/h4-11,14H,12H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVAWXZLNRFCNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide typically involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved by reacting o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Methylphenyl Group: The benzodiazole intermediate is then reacted with a methylphenyl halide in the presence of a base to form the desired substitution product.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzodiazole derivatives with various functional groups.
Scientific Research Applications
N-(1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The benzodiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons between N-(1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide and related compounds:
Key Findings:
Structural Variations and Activity :
- Electron-Withdrawing Groups : Compounds with nitro substituents (e.g., W1, 13, 17) exhibit enhanced inhibitory activity due to improved target binding . The target compound lacks such groups, suggesting its activity may rely on alternative substituents like the 4-methylphenylmethyl group.
- Heterocyclic Core : Benzothiazoles () and triazoles () show distinct biological profiles compared to benzodiazoles. For example, benzothiazoles are associated with penicillin-like antibacterial effects, while triazoles offer metabolic stability via click chemistry .
Synthetic Approaches :
- The target compound’s synthesis likely involves coupling reactions similar to those in and , where benzodiazole cores are functionalized via alkylation or amidation. In contrast, triazole-containing analogs () rely on copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry .
Pharmacokinetic Considerations :
- The ethylacetamide chain in the target compound may balance solubility and membrane permeability. Its butanamide analog (D011-5264) has higher lipophilicity, which could improve tissue penetration but reduce aqueous solubility .
- Thioacetamide derivatives () may exhibit altered metabolic stability compared to oxygen-based acetamides.
Contradictions and Gaps: While nitro groups are generally beneficial (), the target compound’s 4-methyl substituent could enhance lipophilicity and passive diffusion, compensating for the absence of electron-withdrawing groups.
Biological Activity
N-(1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 294.39 g/mol. The compound features a benzodiazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound appears to be mediated through various mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cellular signaling pathways. This could lead to altered cell proliferation and apoptosis.
- Receptor Interaction : The structure indicates potential interactions with neurotransmitter receptors, which could influence neuroactive pathways.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential:
- Absorption : The compound shows good solubility in DMSO, suggesting favorable absorption characteristics when administered.
- Distribution : Its lipophilic nature may allow for effective distribution across biological membranes.
- Metabolism and Excretion : Specific metabolic pathways remain to be elucidated; however, compounds with similar structures often undergo hepatic metabolism.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study examining the effects of this compound on various cancer cell lines, it was found to significantly reduce cell viability in breast cancer cells (MCF7) with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the compound's anti-inflammatory properties. In vitro assays demonstrated that treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 production in activated macrophages.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
